molecular formula C9H11BrO B1296878 1-(2-Bromoethyl)-2-methoxybenzene CAS No. 36449-75-9

1-(2-Bromoethyl)-2-methoxybenzene

Cat. No.: B1296878
CAS No.: 36449-75-9
M. Wt: 215.09 g/mol
InChI Key: UIIJKBSUGZNVQN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2-methoxybenzene can be synthesized through the bromination of 2-methoxyethylbenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromo group with a methoxy group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

Major Products:

    Nucleophilic Substitution: Formation of 1-(2-Methoxyethyl)-2-methoxybenzene.

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 1-(2-Ethyl)-2-methoxybenzene.

Scientific Research Applications

1-(2-Bromoethyl)-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of potential drug candidates, particularly in the synthesis of antimicrobial and anticancer agents.

    Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-methoxybenzene involves its reactivity as an electrophile due to the presence of the bromo group. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The methoxy group can also influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

    1-(2-Bromoethyl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    2-Bromoethyl methyl ether: Contains an ether group instead of a benzene ring, leading to different reactivity and applications.

    1-(2-Bromoethyl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position, affecting its chemical properties and reactivity.

Properties

IUPAC Name

1-(2-bromoethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIJKBSUGZNVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342053
Record name 2-Methoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36449-75-9
Record name 2-Methoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyphenethyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-methoxyphenethyl alcohol (500 mg) and carbon tetrabromide (1.53 g) in anhydrous dichloromethane (10 mL) was stirred at 0° C. under a nitrogen atmosphere. After adding triphenylphosphine (1.03 g) portionwise, the reaction mixture was stirred for an hour under the same condition. The reaction mixture was evaporated in vacuo and the residue was subjected to a silica gel column chromatography eluting with n-hexane only and then a mixture of n-hexane and ethyl acetate (40:1 to 20:1) to give 2-methoxyphenethyl bromide (661 mg) as an oil.
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500 mg
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10 mL
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Synthesis routes and methods III

Procedure details

A solution of 2-methoxyphenethyl alcohol (5.0 g, 32.6 mmol) in 40 ml of CH2Cl2 was added dimethylaminopyridine (DMAP) (10 mg), Et3N (11.4 ml, 81.8 mmol) and MsCl (5.05 ml, 65.2 mmol) at 0° C. After 1 h, the reaction mixture was poured into hexane and it was washed with NaHCO3 (2×), water and dried with MgSO4. Upon removal of solvents, the residue was dissolved in 50 ml of acetone and to the solution was added LiBr (11.34 g, 130.6 mmol). After the solution was heated at reflux for 16 h, it was poured into ether and washed with water, dried with MgSO4, filtered and dried to afford 2-methoxyphenethyl bromide.
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5 g
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40 mL
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Synthesis routes and methods IV

Procedure details

A mixture of triethylsilane (34.9 g, 0.3 mol), TFA (96 mL) and 2-bromo-1-(2-methoxy-phenyl)-ethanone (6.9 g, 30 mmol) is stirred at rt for 30 min before it is poured onto an ice/water mixture (600 mL). The mixture is neutralised by adding 2 N aq. NaOH and sat. aq. NaHCO3 (200 mL), and is extracted with DCM (2×200 mL). The combined organic extracts are dried over Na2SO4, filtered and evaporated. The obtained residue is purified by chromatography on silica gel (TBME:EA 40:1) to give 1-(2-bromo-ethyl)-2-methoxy-benzene (4.50 g) as a colourless liquid. LC: tR=1.00 min.
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34.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromoethyl)-2-methoxybenzene
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1-(2-Bromoethyl)-2-methoxybenzene

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